Joncryl 586

Description

Properties

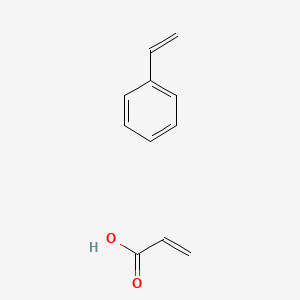

IUPAC Name |

prop-2-enoic acid;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C3H4O2/c1-2-8-6-4-3-5-7-8;1-2-3(4)5/h2-7H,1H2;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHCOXPZCUFAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-34-1, 784182-77-0, 110100-95-3, 120293-17-6, 709024-68-0 | |

| Record name | Acrylic acid-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with ethenylbenzene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784182-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, polymer with ethenylbenzene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110100-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120293-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid-styrene diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709024-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

30-33% Aqueous emulsion: Milky white emulsion; [Vexcon Chemicals MSDS] | |

| Record name | Styrene acrylic acid copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25085-34-1 | |

| Record name | Styrene acrylic acid copolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, polymer with ethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, polymer with ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Joncryl 586: A Comprehensive Technical Guide to its Chemical Structure and Monomer Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Joncryl 586 is a solid flake, low-acid styrene-acrylic resin developed by BASF.[1][2][3][4][5] It is a versatile polymer primarily used in the formulation of water-based inks, overprint varnishes, and coatings, particularly where alkali resistance is a key requirement.[1][2][3][5] Its utility also extends to polymer modification, where it can function as a compatibilizer or chain extender in polymer blends.[1] This technical guide provides an in-depth look at the chemical structure, monomer composition, and key properties of Joncryl 586, along with relevant experimental methodologies.

Chemical Structure and Monomer Composition

Joncryl 586 is a copolymer synthesized through the free-radical copolymerization of styrene (B11656) and acrylic acid monomers.[1] The styrene component contributes to the resin's hardness and hydrophobicity, while the acrylic acid provides functionality, including alkali solubility and adhesion.[1] The general chemical structure is that of a random copolymer, with styrene and acrylic acid units distributed along the polymer chain.

The presence of carboxylic acid groups from the acrylic acid monomer makes Joncryl 586 an alkali-soluble resin.[1][3] These acidic groups can be neutralized with a suitable base (e.g., ammonia (B1221849) or an amine) to render the resin water-soluble, forming a polyelectrolyte solution. This property is crucial for its application in water-based formulations.

Physicochemical Properties

The key quantitative properties of Joncryl 586 are summarized in the table below. These parameters are critical for formulators to predict and control the performance of their final products.

| Property | Value | Unit |

| Molecular Weight (Mw) | ~4,600[1][6] | g/mol |

| Acid Number | 108 - 110[1] | mg KOH/g |

| Glass Transition Temperature (Tg) | 60 - 66[1] | °C |

| Softening Point | 115[6] | °C |

| Density | 1.13[6] | g/cm³ |

Experimental Protocols

The characterization of Joncryl 586 involves standard analytical techniques for polymers. While specific internal standard operating procedures of the manufacturer are proprietary, the following are the generally accepted methodologies for determining the key properties.

Determination of Acid Number

The acid number is a measure of the amount of carboxylic acid groups in the polymer. It is typically determined by titration .

-

Principle: A known weight of the Joncryl 586 resin is dissolved in a suitable solvent mixture (e.g., a mixture of toluene (B28343) and isopropanol). The solution is then titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol. A colorimetric indicator, such as phenolphthalein, is used to determine the endpoint of the titration.

-

Calculation: The acid number is calculated as the mass of KOH in milligrams required to neutralize the acid in one gram of the resin.

Determination of Molecular Weight

The weight average molecular weight (Mw) of Joncryl 586 is determined using Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).

-

Principle: A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores to varying extents and elute later. The elution time is thus inversely proportional to the molecular size. A calibration curve is generated using polymer standards of known molecular weights to determine the molecular weight of the sample.

-

Instrumentation: A GPC system typically consists of a pump, an injector, a set of columns, a detector (commonly a refractive index detector), and a data processing unit.

Determination of Glass Transition Temperature (Tg)

The glass transition temperature is a key thermal property of amorphous polymers like Joncryl 586. It is determined using Differential Scanning Calorimetry (DSC) .

-

Principle: A small, weighed sample of the polymer is heated at a constant rate in a controlled atmosphere. The heat flow to the sample is monitored and compared to that of an empty reference pan. The Tg is observed as a step-like change in the heat flow curve, representing the transition from a glassy to a rubbery state.

-

Instrumentation: A DSC instrument consists of a furnace with two sample holders, a temperature programmer, and a system to measure the differential heat flow.

Logical Relationships of Joncryl 586 Properties

The following diagram illustrates the relationship between the monomer composition of Joncryl 586, its resulting physicochemical properties, and its primary applications.

Caption: Logical workflow from monomers to the final applications of Joncryl 586.

Conclusion

Joncryl 586 is a well-characterized styrene-acrylic resin with a specific set of properties that make it highly suitable for water-based ink and coating applications. Its performance is a direct result of its monomer composition and resulting molecular architecture. Understanding the fundamental physicochemical properties and the methodologies used to determine them is essential for the effective application and development of formulations based on this versatile polymer.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Joncryl 586 Resin

Joncryl 586 is a solid flake, styrene-acrylic resin primarily utilized in the formulation of water-based inks and overprint varnishes.[1] Its robust performance characteristics, including excellent alkali and water resistance, stem from its specific physicochemical properties.[2][3][4][5] This technical guide provides a comprehensive overview of these properties, detailed experimental methodologies for their determination, and visualizations of key relationships and workflows.

Core Physicochemical Properties

Joncryl 586 is a copolymer synthesized from styrene (B11656) and acrylic acid monomers.[1] The ratio of these monomers is precisely controlled to determine the final properties of the resin, such as its acid value and glass transition temperature.[1] The styrene component contributes to mechanical strength and film-forming capabilities, while the acrylic acid component enhances adhesion and flexibility.[1]

Quantitative Data Summary

The key physicochemical properties of Joncryl 586 are summarized in the tables below. Data has been compiled from various technical datasheets and product guides.[1][2][6][7][8]

Table 1: Core Properties of Joncryl 586

| Property | Value | Unit |

| Molecular Weight (Mw) | 4,300 - 4,600 | g/mol |

| Acid Number (on solids) | 108 - 110 | mg KOH/g |

| Glass Transition Temperature (Tg) | 60 - 66 | °C |

| Density (@ 25 °C) | 1.10 - 1.13 | g/cm³ |

| Softening Point | 115 | °C |

| Appearance | Clear Solid Resin | - |

Table 2: Compositional and Physical Characteristics of Joncryl 586

| Property | Value | Unit |

| Non-Volatile Content | 97 - 99.3 | % |

| Total VOC | 0.7 | % (wt) |

| Physical Form | Solid Flakes | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of acrylic resins like Joncryl 586.

Determination of Molecular Weight (Mw) by Gel Permeation Chromatography (GPC)

Principle: Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), separates polymer molecules based on their size in solution. Larger molecules elute faster than smaller molecules. The molecular weight is determined by comparing the sample's elution time to that of known molecular weight standards.

Methodology (based on ISO 16014-5):

-

Sample Preparation: A dilute solution of Joncryl 586 is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is used. The system contains columns packed with porous gel.

-

Calibration: The instrument is calibrated using a series of narrow molecular weight distribution polystyrene standards. A calibration curve of log(Mw) versus elution time is generated.

-

Analysis: The prepared Joncryl 586 solution is injected into the GPC system.

-

Data Interpretation: The elution profile of the sample is recorded, and the weight average molecular weight (Mw) is calculated based on the calibration curve.

Determination of Acid Number

Principle: The acid number is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the substance. It is a measure of the free carboxylic acid groups in the resin.

Methodology (based on ASTM D4662/D7253):

-

Sample Preparation: A known weight of Joncryl 586 is dissolved in a suitable solvent mixture, such as toluene (B28343) and ethanol.

-

Titration: A phenolphthalein (B1677637) indicator is added to the solution.

-

The solution is titrated with a standardized solution of alcoholic potassium hydroxide (KOH) until a faint pink endpoint is reached and persists for at least 30 seconds.

-

Calculation: The acid number is calculated using the following formula: Acid Number = (V × N × 56.1) / W Where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Methodology (based on ASTM E1356/ISO 11357-2):

-

Sample Preparation: A small, accurately weighed sample of Joncryl 586 (typically 5-10 mg) is placed in an aluminum DSC pan and sealed.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Thermal Program: The sample is subjected to a controlled thermal cycle, typically heating at a constant rate (e.g., 10 °C/min) through the expected transition region.

-

Data Analysis: The heat flow versus temperature is plotted. The Tg is determined as the midpoint of the step change in the baseline of the thermogram.

Determination of Non-Volatile Content

Principle: This method determines the percentage of the resin that does not evaporate under specified heating conditions.

Methodology (based on ASTM D1259):

-

Sample Preparation: A known weight of the resin solution is placed in a tared dish.

-

Drying: The dish is placed in an oven at a specified temperature (e.g., 105 °C) for a set period (e.g., 3 hours).

-

Weighing: After drying and cooling in a desiccator, the dish is reweighed.

-

Calculation: The non-volatile content is calculated as: Non-Volatile (%) = (Weight of residue / Initial weight of sample) × 100

Visualizations

Logical Relationship of Monomer Composition to Resin Properties

Caption: Relationship between monomers and resin properties.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

References

- 1. store.astm.org [store.astm.org]

- 2. laboratuar.com [laboratuar.com]

- 3. store.astm.org [store.astm.org]

- 4. infinitalab.com [infinitalab.com]

- 5. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]

- 6. Standard - Standard Test Methods for Nonvolatile Content of Resin Solutions ASTM D1259 - Swedish Institute for Standards, SIS [sis.se]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D1259-06(2012) Standard Test Methods for Nonvolatile Content of Resin Solutions [kssn.net]

Joncryl 586: A Technical Guide to a Versatile Styrene-Acrylic Resin

For Immediate Release

This technical guide provides an in-depth analysis of Joncryl 586, a solid flake styrene-acrylic resin developed for use in a variety of applications, most notably in water-based inks and overprint varnishes.[1] This document is intended for researchers, scientists, and formulation chemists who require detailed technical specifications and an understanding of the core physicochemical properties of this polymer. Joncryl 586 is recognized for its ability to improve alkali resistance while maintaining good transfer and resolubility in formulations.[2][3]

Core Physicochemical Properties

Joncryl 586 is a copolymer synthesized from styrene (B11656) and acrylic acid monomers.[1] This composition imparts a balance of properties where styrene provides hardness and mechanical strength, and the acrylic acid component contributes to adhesion and functionality.[1] The key quantitative properties of Joncryl 586 are summarized below.

| Property | Value | Unit |

| Weight-Average Molecular Weight (Mw) | 4,300 - 4,600 | g/mol |

| Acid Value (on solids) | 108 - 110 | mg KOH/g |

| Glass Transition Temperature (Tg) | 60 - 66 | °C |

| Density (@ 25 °C) | 1.10 - 1.13 | g/cm³ |

| Form | Clear Solid Resin / Flakes | - |

Note: The values presented are typical physical characteristics and should not be considered specifications. Data sourced from multiple technical data sheets.[1][4][5]

Experimental Protocols

While the specific, proprietary analytical methods used by the manufacturer are not publicly available, the determination of molecular weight and acid value for acrylic resins is typically performed using standardized laboratory procedures.

Determination of Molecular Weight

The weight-average molecular weight (Mw) of polymers like Joncryl 586 is commonly determined using Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[6]

Methodology:

-

Sample Preparation: A known concentration of the Joncryl 586 resin is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). The solution is filtered to remove any particulates.

-

Instrumentation: A GPC system equipped with a series of columns packed with porous gel beads, a solvent pump, an injector, and a detector (typically a refractive index detector) is used.[7]

-

Analysis: The prepared sample solution is injected into the GPC system. As the solution flows through the columns, polymer molecules separate based on their hydrodynamic volume (size in solution). Larger molecules elute faster as they cannot penetrate the pores of the gel, while smaller molecules take a longer path and elute later.[7]

-

Calibration & Calculation: The system is calibrated using polymer standards of known molecular weights (e.g., polystyrene standards). A calibration curve of log(Molecular Weight) vs. Elution Time is generated. The molecular weight distribution and the weight-average molecular weight (Mw) of the Joncryl 586 sample are then calculated by comparing its elution profile to the calibration curve.[7][8]

Determination of Acid Value

The acid value is a measure of the free carboxylic acid groups present in the resin.[9] It is determined by a direct acid-base titration.

Methodology:

-

Sample Preparation: A precise weight of the Joncryl 586 solid resin is dissolved in a suitable solvent mixture, such as xylene and 2-propanol or toluene (B28343) and ethanol.[10][11]

-

Titration: The solution is titrated with a standardized solution of potassium hydroxide (B78521) (KOH), typically 0.1 mol/L in ethanol.[10]

-

Endpoint Determination: The endpoint of the titration can be determined potentiometrically, where the point of maximum inflection on the titration curve indicates the equivalence point.[10] Alternatively, a colorimetric indicator like phenolphthalein (B1677637) may be used.

-

Calculation: The acid value is calculated using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

-

V = Volume of KOH solution used for titration (mL)

-

N = Normality of the KOH solution (mol/L)

-

56.1 = Molar mass of KOH ( g/mol )

-

W = Weight of the Joncryl 586 sample (g)

-

This procedure is consistent with standard test methods such as ASTM D4662 for determining the acid number of polyols.[11]

Visualization of Core Structure

The fundamental structure of Joncryl 586 is that of a copolymer, formed through the polymerization of its constituent monomers. This relationship is visualized below.

Caption: Logical workflow of Joncryl 586 synthesis.

References

- 1. Joncryl 586|Styrene-Acrylic Resin for Research [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. agilent.com [agilent.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. scribd.com [scribd.com]

- 10. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 11. metrohm.com [metrohm.com]

Unveiling the Thermal Properties of Joncryl 586: A Technical Guide to its Glass Transition Temperature

For Immediate Release

This technical guide provides an in-depth analysis of the glass transition temperature (Tg) of Joncryl 586, a widely utilized acrylic resin. Aimed at researchers, scientists, and drug development professionals, this document compiles key data, outlines experimental methodologies for Tg determination, and presents a logical workflow for this analysis.

Joncryl 586, a product of BASF, is a styrene-acrylic resin recognized for its application in water-based inks and overprint varnishes.[1][2] Its thermal properties, particularly its glass transition temperature, are critical parameters that influence its performance characteristics such as film formation, mechanical strength, and adhesion.[1]

Quantitative Analysis of Joncryl 586's Thermal Properties

The glass transition temperature of Joncryl 586 has been consistently reported in technical literature. The following table summarizes the key physical and thermal properties of this acrylic resin.

| Property | Value | Source |

| Glass Transition Temperature (Tg) | 66 °C (by DSC) | BASF Technical Data Sheet |

| 60 - 66 °C | Benchchem[1] | |

| Molecular Weight (Mw) | ~4,600 g/mol | Benchchem[1] |

| Acid Value | 108 - 110 mg KOH/g | Benchchem[1] |

| Appearance | Solid Flake Acrylic Resin | Benchchem[1] |

Experimental Protocol: Determining Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The determination of the glass transition temperature of acrylic resins like Joncryl 586 is conventionally performed using Differential Scanning Calorimetry (DSC), following standardized methods such as ASTM D3418 and ASTM E1356.[3][4]

Objective: To determine the glass transition temperature (Tg) of Joncryl 586.

Apparatus:

-

Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.

-

Hermetic aluminum pans and lids.

-

Crimper for sealing pans.

-

Analytical balance (sensitivity ±0.1 mg).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Joncryl 586 solid resin into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a lid and a crimper. This prevents any loss of volatiles during heating.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the respective holders in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 30-40°C above the expected Tg (e.g., to 100°C) at a controlled heating rate of 10°C/min. This step is crucial to erase any prior thermal history of the polymer.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 0°C).

-

Second Heating Scan: Heat the sample again at a controlled rate of 10°C/min to a temperature above the Tg (e.g., 100°C). The glass transition temperature is determined from this second heating curve.

-

-

Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow curve.

-

The Tg is typically determined as the midpoint of the transition, where the heat capacity of the polymer changes. Modern thermal analysis software can automatically calculate the Tg from the inflection point of the step change in the heat flow signal.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the glass transition temperature of Joncryl 586 using Differential Scanning Calorimetry.

References

The Solubility Profile of Joncryl 586: A Technical Guide for Researchers

Introduction: Joncryl 586, a styrene-acrylic resin developed by BASF, is a versatile polymer predominantly utilized in the formulation of water-based inks and overprint varnishes.[1] Its performance characteristics, including excellent alkali and water resistance, are primarily attributed to its chemical composition and molecular weight.[1] While Joncryl 586 is specifically designed for aqueous systems where it is soluble in alkaline conditions, an understanding of its solubility in various organic solvents is crucial for specialized applications, cleaning procedures, and formulation optimization in co-solvent systems. This technical guide provides an in-depth analysis of the solubility of Joncryl 586, complete with experimental protocols and theoretical considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of Joncryl 586

Joncryl 586 is a solid flake acrylic resin characterized as a copolymer of styrene (B11656) and acrylic acid.[2] This composition imparts a balance of mechanical strength and film-forming capabilities from the styrene component, with adhesion and flexibility enhanced by the acrylic portion. The key physicochemical properties of Joncryl 586 are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear Solid Resin/Flakes | [3] |

| Molecular Weight (Mw) | 4,600 g/mol | [1] |

| Acid Number | 108 mg KOH/g | [1] |

| Glass Transition Temperature (Tg) | 60 °C | [4] |

| Softening Point | 115 °C | [1] |

| Density (@ 25°C) | 1.13 g/cm³ | [1] |

Aqueous Solubility

Joncryl 586 is designed to be alkali-soluble, a characteristic critical for its application in water-based inks and coatings.[4] The carboxylic acid groups on the acrylic acid component of the copolymer are neutralized by alkaline substances, such as ammonia (B1221849) or other amines, rendering the polymer water-soluble. A typical aqueous solution of Joncryl 586 can be prepared using a combination of the resin, a co-solvent like n-propanol, an alkaline neutralizer, and water.

A representative formulation for a Joncryl 586 solution is provided below:

| Component | Parts by Weight |

| Joncryl® 586 | 54.0 |

| n-Propanol | 4.0 |

| Ammonia (28%) | 5.0 |

| Water | 37.5 |

This formulation yields a solution with a pH of approximately 8.5. The viscosity of such solutions is dependent on the solids content and pH.

Organic Solvent Solubility

While primarily intended for aqueous systems, the solubility of Joncryl 586 in organic solvents is a key consideration for various industrial and research applications. As a styrene-acrylic resin, its solubility can be predicted based on the principle of "like dissolves like," where polymers tend to dissolve in solvents with similar polarity and solubility parameters.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters, which are based on the cohesive energy density of a substance and are divided into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A polymer is likely to be soluble in a solvent when their Hansen Solubility Parameters are similar. While the specific Hansen Solubility Parameters for Joncryl 586 are not publicly available, values for similar styrene-acrylic copolymers can be used as a guideline for solvent selection.

The following diagram illustrates the logical relationship for predicting solubility using Hansen Solubility Parameters.

Qualitative and Quantitative Solubility in Organic Solvents

Based on general knowledge of acrylic resin solubility, the following table provides an illustrative overview of the expected solubility of Joncryl 586 in various classes of organic solvents. It is important to note that this data is representative of styrene-acrylic resins and should be confirmed through empirical testing for Joncryl 586.

| Solvent Class | Solvent Example | Expected Solubility |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Glycol Ethers | Ethylene Glycol Monomethyl Ether | Soluble |

| Alcohols | Ethanol, Isopropanol | Limited to Insoluble |

| Aliphatic Hydrocarbons | Heptane, Hexane | Insoluble |

| Chlorinated Solvents | Dichloromethane | Soluble |

Note: The solubility in alcohols is generally poor for acrylic resins, though some may show limited solubility in lower alcohols.

Experimental Protocol for Determining the Solubility of Joncryl 586

The following is a detailed experimental protocol for determining the solubility of solid Joncryl 586 in a given organic solvent. This method is based on standard laboratory practices for polymer solubility testing.

Materials and Equipment

-

Joncryl 586 solid flakes

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.001 g)

-

Glass vials or test tubes with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Fume hood

Experimental Workflow

The workflow for determining the solubility of Joncryl 586 can be visualized as follows:

Step-by-Step Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Perform all operations in a well-ventilated fume hood.

-

-

Initial Screening:

-

Weigh approximately 0.1 g of Joncryl 586 flakes into a glass vial.

-

Add 10 mL of the selected solvent to the vial.

-

Cap the vial tightly to prevent solvent evaporation.

-

Place the vial on a magnetic stirrer or vortex mixer and mix at a consistent speed at a controlled temperature (e.g., 25 °C).

-

Observe the mixture periodically for signs of dissolution (disappearance of solid particles, formation of a clear, homogeneous solution). Continue mixing for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

If the resin completely dissolves, it is considered soluble at 1% (w/v).

-

-

Quantitative Determination (if soluble in the initial screen):

-

Prepare a series of vials with a fixed volume of solvent (e.g., 10 mL).

-

Add incrementally larger, pre-weighed amounts of Joncryl 586 to each vial (e.g., 0.2 g, 0.5 g, 1.0 g, etc.).

-

Follow the mixing and observation procedure as described in the initial screening.

-

The solubility is determined as the maximum amount of resin (in g) that can be completely dissolved in 100 mL of the solvent at the specified temperature.

-

-

Data Recording and Presentation:

-

Record the temperature at which the experiment was conducted.

-

For each solvent, record whether Joncryl 586 was soluble, partially soluble (swelling or formation of a hazy solution), or insoluble.

-

For soluble systems, report the quantitative solubility in g/100 mL.

-

Summarize the results in a clearly structured table for easy comparison.

-

Conclusion

Joncryl 586 is a versatile styrene-acrylic resin with a solubility profile that is primarily dictated by its chemical nature. While it is designed for and readily soluble in alkaline aqueous solutions, it also exhibits solubility in a range of organic solvents, particularly ketones, esters, and aromatic hydrocarbons. For researchers and formulators, a thorough understanding of its solubility in both aqueous and organic media is essential for unlocking its full potential in diverse applications. The experimental protocol provided in this guide offers a systematic approach to determining the precise solubility of Joncryl 586 in solvents of interest, enabling data-driven formulation development and process optimization.

References

An In-depth Technical Guide to the Synthesis of Styrene-Acrylic Copolymers for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of styrene-acrylic copolymers, versatile macromolecules with wide-ranging applications in research and development. This document details the core polymerization techniques, experimental protocols, and the influence of key synthesis parameters on the final copolymer properties.

Introduction to Styrene-Acrylic Copolymers

Styrene-acrylic copolymers are synthesized through the polymerization of styrene (B11656) and various acrylic monomers, such as acrylates and methacrylates. The combination of rigid styrene units with the more flexible acrylic components allows for the tuning of properties like glass transition temperature (Tg), film-forming ability, and chemical resistance.[1][2] These characteristics make them suitable for a diverse array of applications, including as binders in coatings, adhesives, and as matrices for drug delivery systems.[3] The properties of the final copolymer can be precisely controlled by selecting the appropriate synthesis method and carefully adjusting reaction parameters.

Core Synthesis Methodologies

The most common methods for synthesizing styrene-acrylic copolymers are emulsion, solution, and suspension polymerization. Each technique offers distinct advantages and disadvantages, making the choice of method dependent on the desired final product characteristics.

Emulsion Polymerization

Emulsion polymerization is a widely used technique that yields stable aqueous dispersions of polymer particles, often referred to as latexes.[4] In this method, hydrophobic monomers are emulsified in water with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs within the surfactant micelles.[5]

Advantages:

-

High molecular weights can be achieved at fast polymerization rates.

-

The viscosity of the latex is low and independent of the molecular weight.

-

Water is used as the dispersion medium, which is environmentally friendly and provides excellent heat transfer.[3]

Disadvantages:

-

The presence of surfactants and other additives can affect the final properties of the polymer film, such as water sensitivity.

-

Purification of the polymer from the aqueous phase can be challenging.

Solution Polymerization

In solution polymerization, the monomers and the initiator are dissolved in a non-reactive solvent. The resulting polymer remains dissolved in the solvent throughout the reaction.

Advantages:

-

Excellent control over molecular weight and molecular weight distribution.

-

The resulting polymer solution can be used directly in some applications.

-

The system is homogeneous, which simplifies kinetic studies.

Disadvantages:

-

The presence of a solvent can lead to chain transfer reactions, limiting the achievable molecular weight.

-

The removal of the solvent is required for solid polymer applications, which can be energy-intensive.

-

The viscosity of the solution increases significantly with conversion, which can pose challenges for stirring and heat transfer.

Suspension Polymerization

Suspension polymerization involves dispersing the monomer as droplets in a continuous phase, typically water. A monomer-soluble initiator is used, and a suspending agent is added to prevent the droplets from coalescing. Each monomer droplet can be considered a tiny bulk polymerization reactor.[6]

Advantages:

-

The product is obtained as easy-to-handle polymer beads.

-

Good heat dissipation due to the aqueous continuous phase.

-

The polymer is relatively pure as the suspending agent is present in small quantities.

Disadvantages:

-

Requires continuous and vigorous agitation to maintain the suspension.

-

The particle size and distribution can be difficult to control.

-

The process is sensitive to the type and concentration of the suspending agent.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of styrene-acrylic copolymers using the three main polymerization techniques.

Emulsion Polymerization of Styrene and Butyl Acrylate

This protocol describes a semi-continuous seeded emulsion polymerization process.[7]

Materials:

-

Styrene (St)

-

Butyl Acrylate (BA)

-

Acrylic Acid (AA) - functional monomer

-

Potassium Persulfate (KPS) - initiator

-

Sodium Lauryl Sulfate (SLS) - surfactant

-

Deionized water

Procedure:

-

Seed Preparation: In a reactor equipped with a stirrer, condenser, and nitrogen inlet, a seed latex is prepared by polymerizing a small amount of styrene in an aqueous solution of SLS. The reaction is initiated with KPS at 75°C under a nitrogen atmosphere.

-

Pre-emulsion Preparation: A pre-emulsion of the remaining styrene, butyl acrylate, and acrylic acid is prepared in an aqueous SLS solution.

-

Monomer Feed: The pre-emulsion is fed into the reactor containing the seed latex at a constant rate over a period of 3-4 hours at 75°C.

-

Completion of Reaction: After the feed is complete, the reaction is allowed to continue for another 1-2 hours to ensure high conversion.

-

Cooling and Characterization: The resulting latex is cooled to room temperature and then characterized.

Solution Polymerization of Styrene and Acrylic Acid

This protocol outlines the free-radical solution polymerization of styrene and acrylic acid.[4][8]

Materials:

-

Styrene (St)

-

Acrylic Acid (AA)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) - initiator

-

Toluene or N,N-Dimethylformamide (DMF) - solvent

Procedure:

-

Reactor Setup: A flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Charging Reactants: The desired amounts of styrene, acrylic acid, and the solvent are charged into the flask.

-

Initiation: The solution is heated to the reaction temperature (typically 70-80°C), and the initiator, dissolved in a small amount of the solvent, is added.

-

Polymerization: The reaction is carried out under a nitrogen atmosphere for a specified time (e.g., 6-8 hours).

-

Precipitation and Purification: The polymer is recovered by precipitating the viscous solution in a non-solvent like methanol. The precipitated polymer is then filtered and dried under vacuum.

Suspension Polymerization of Styrene and Methacrylic Acid

This protocol describes the suspension polymerization to produce copolymer beads.[9][10]

Materials:

-

Styrene (St)

-

Methacrylic Acid (MAA)

-

Benzoyl Peroxide (BPO) - initiator

-

Poly(vinyl alcohol) (PVA) or Gelatin - suspending agent

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: The suspending agent is dissolved in deionized water in a baffled reactor equipped with a mechanical stirrer, condenser, and thermometer.

-

Organic Phase Preparation: The initiator is dissolved in the mixture of styrene and methacrylic acid monomers.

-

Suspension Formation: The organic phase is added to the aqueous phase under vigorous stirring to form a stable suspension of monomer droplets.

-

Polymerization: The temperature is raised to 80-90°C to initiate polymerization. The stirring rate is crucial to maintain the droplet size and must be kept constant throughout the reaction.

-

Bead Recovery: After the polymerization is complete (typically 4-6 hours), the mixture is cooled, and the resulting polymer beads are collected by filtration, washed with water, and dried.

Influence of Synthesis Parameters on Copolymer Properties

The properties of styrene-acrylic copolymers are highly dependent on various synthesis parameters. Understanding these relationships is crucial for designing copolymers with desired characteristics.

| Parameter | Effect on Copolymer Properties |

| Monomer Ratio (Styrene/Acrylic) | Increasing the styrene content generally leads to a higher glass transition temperature (Tg), increased hardness, and improved water resistance.[2][11] Conversely, a higher acrylic monomer content results in a lower Tg, increased flexibility, and better adhesion.[12] |

| Initiator Concentration | A higher initiator concentration typically leads to a lower average molecular weight due to the generation of more polymer chains.[1][13] It can also increase the polymerization rate.[14] |

| Reaction Temperature | Increasing the reaction temperature generally increases the polymerization rate but can decrease the average molecular weight due to increased rates of termination and chain transfer reactions.[15] |

| Surfactant Concentration (Emulsion) | In emulsion polymerization, a higher surfactant concentration leads to the formation of more micelles, resulting in a larger number of smaller polymer particles and a higher polymerization rate.[13] |

| Stirring Rate (Suspension) | In suspension polymerization, the stirring rate directly influences the size of the monomer droplets and, consequently, the final polymer bead size. Higher stirring rates lead to smaller beads. |

Characterization of Styrene-Acrylic Copolymers

A variety of analytical techniques are employed to characterize the synthesized copolymers.

| Property | Characterization Technique(s) |

| Chemical Structure & Composition | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy[3] |

| Molecular Weight & Distribution | Gel Permeation Chromatography (GPC)[16] |

| Thermal Properties (Tg, Thermal Stability) | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)[8] |

| Particle Size & Morphology (Emulsion) | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)[7] |

| Viscosity | Viscometer/Rheometer |

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for styrene-acrylic copolymers.

References

- 1. researchgate.net [researchgate.net]

- 2. mcpolymers.com [mcpolymers.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US4275182A - Process for the preparation of improved styrene acrylic acid copolymers - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 7. jps.usm.my [jps.usm.my]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. EP0405872A1 - Suspension polymerization of styrene and methacrylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Navigating the Safe Use of Joncryl 586 in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety data and handling protocols for Joncryl 586, a styrene-acrylic resin. The information presented is compiled from publicly available product safety information and technical data sheets. It is intended to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety protocols. Researchers should always consult the most recent and complete SDS provided by the manufacturer before use.

Core Safety & Physical Properties

Joncryl 586 is a modified acrylic copolymer.[1] While a comprehensive Safety Data Sheet (SDS) was not publicly available, an "Information Sheet Product Safety" from BASF and technical data sheets from various suppliers provide key safety and physical data points.[1][2][3][4][5]

Physical and Chemical Properties

The following table summarizes the known quantitative properties of Joncryl 586. This data is essential for understanding its behavior in experimental settings.

| Property | Value | Source |

| Chemical Nature | Modified acrylic copolymer | [1] |

| Appearance | Solid | [4] |

| Volatile Organic Compound (VOC) Content | ~0.60% (total, calculated from volatile components) | [1] |

| ~0.30% (based on monomers) | [1] | |

| 0.00% (Ordinance on incentive taxes on VOC, Switzerland) | [1] |

Hazardous Ingredients and Exposure Limits

An official SDS detailing hazardous ingredients for Joncryl 586 is not publicly available. However, analysis of the SDS for a similar product, Joncryl® 682, indicates the potential presence of residual monomers such as acrylic acid and alpha-Methylstyrene in small percentages (>= 0.1% - < 1%).[6] It is crucial for laboratory personnel to be aware of the potential hazards associated with these substances.

| Potential Hazardous Ingredient | CAS Number | Percentage (W/W) in Joncryl 682 | Potential Hazards | Occupational Exposure Limits (for pure substance) |

| Acrylic Acid | 79-10-7 | >= 0.1% - < 1% | Flammable, Harmful by inhalation, in contact with skin and if swallowed, Causes severe burns, Very toxic to aquatic organisms.[6] | TWA: 2 ppm (5.9 mg/m³) (OEL, AU) - Skin designation indicates it can be absorbed through the skin.[6] |

| alpha-Methylstyrene | 98-83-9 | >= 0.1% - < 1% | Flammable, Irritating to eyes and respiratory system, Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[6] | Not specified in available documents. |

Laboratory Handling and Safety Protocols

Based on the available information and in line with standard laboratory practices for handling acrylic resins, the following protocols are recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines a recommended PPE selection workflow when handling Joncryl 586.

References

Joncryl 586: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Joncryl 586 is a solid flake, low-acid acrylic resin, specifically a styrene-acrylic copolymer, developed by BASF.[1] It is widely utilized in the formulation of water-based inks, overprint varnishes, and coatings.[1][2][3] Its primary function is to serve as a binder and dispersant, offering excellent alkali and water resistance.[2][3][4] This technical guide provides an in-depth look at the fundamental characteristics of Joncryl 586, presenting key data, formulation insights, and logical workflows for its application.

Core Properties and Chemical Nature

Joncryl 586 is synthesized from styrene (B11656) and acrylic acid monomers. This composition imparts a balance of properties where styrene contributes to mechanical strength and film-forming capabilities, while the acrylic component enhances adhesion and flexibility.[1] It is an alkali-soluble resin, which allows for its incorporation into aqueous systems through neutralization.[1][2] The resin's carboxylic acid functional groups provide reactive sites, enabling it to act as a compatibilizer and chain extender in polymer blends.[1]

Quantitative Data Summary

The physical and chemical properties of Joncryl 586 are summarized in the tables below. This data is essential for formulation development and ensuring compatibility with other components.

Table 1: Physical and Chemical Properties of Joncryl 586

| Property | Value | Unit |

| Molecular Weight (Mw) | 4,600 | g/mol |

| Acid Number (on solids) | 108 | mg KOH/g |

| Glass Transition Temperature (Tg) | 60 - 66 | °C |

| Softening Point | 115 | °C |

| Density (@ 25°C) | 1.13 | g/cm³ |

| Non-Volatile Content | 99.3 | % |

| Total VOC | 0.7 | % (wt) |

(Data sourced from multiple references)[1][3]

Table 2: Volatile Organic Compound (VOC) Content

| Basis of Registration | VOC Content | Remarks |

| Directive 2004/42/CE | ~ 0.60 % | Total, calculated from volatile components |

| Directive 2004/42/CE | ~ 0.30 % | Based on monomers |

| Ordinance on incentive taxes on volatile organic compounds (VOCO), Switzerland | 0.00 % |

(Data sourced from BASF Information Sheet)[5]

Key Performance Characteristics

Joncryl 586 is valued for a range of performance benefits in formulated systems:

-

Alkali Resistance: It is specifically designed to improve the alkali resistance of overprint lacquers and inks.[2][3][6]

-

Water Resistance: When used with other water-resistant emulsions, it provides good water and wet block resistance.[1][2][6]

-

Resolubility and Transfer: It maintains good transfer and resolubility, which are critical for printing applications.[2]

-

Pigment Dispersion: It is recommended as a dispersant in waterborne coatings.[2][4]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the characterization of Joncryl 586 are proprietary to the manufacturer, BASF, and are not publicly available. The data presented in this guide is based on standardized testing methods commonly used in the polymer and coatings industry. For specific analytical methods and quality control procedures, it is recommended to contact BASF directly.

A typical laboratory procedure for preparing a solution of Joncryl 586 for formulation development is outlined below.

Typical Laboratory Solution Preparation of Joncryl 586

This protocol describes the preparation of a standard aqueous solution of Joncryl 586.

Caption: Workflow for preparing a typical Joncryl® 586 solution.

Formulation and Application Logic

Joncryl 586 is a versatile resin that can be incorporated into various water-based formulations. The following diagram illustrates the logical relationship between Joncryl 586 and other components in a typical alkali- and water-resistant overprint varnish.

Caption: Component relationships in a Joncryl® 586-based overprint varnish.

Safety and Handling

When handling Joncryl 586, it is imperative to adhere to the information and advice provided in the safety data sheet (SDS). Standard protective and workplace hygiene measures for handling chemicals should be observed.[6] The product does not contain several substances of concern, including alkylphenol ethoxylates (APEO), aromatic amines, and certain heavy metals, as detailed in the product safety information from BASF.[5]

Conclusion

Joncryl 586 is a high-performance acrylic resin with a well-defined set of characteristics that make it suitable for a variety of applications in the coatings and printing industries. Its low acid value, coupled with good alkali and water resistance, provides formulators with a versatile tool for developing high-quality, water-based systems. While detailed experimental protocols are proprietary, the provided data and logical workflows offer a solid foundation for researchers and scientists to effectively utilize Joncryl 586 in their development projects.

References

A Technical Guide to Joncryl® 586: A High-Performance Styrene-Acrylic Resin for Polymeric Binding

Audience: Researchers, Scientists, and Formulation Professionals Disclaimer: This document is for informational purposes only. Joncryl® 586 is intended for industrial research and formulation, primarily in the inks and coatings industry. It is not intended for human or veterinary diagnostic or therapeutic uses.[1]

Executive Summary

Joncryl® 586, a styrene-acrylic resin developed by BASF, is a versatile and robust polymeric binder primarily used in the formulation of water-based inks, overprint varnishes (OPVs), and coatings.[1][2][3] Supplied as solid flakes, this copolymer of styrene (B11656) and acrylic acid provides an excellent balance of hardness, flexibility, and resistance properties.[1] Its key attributes include outstanding alkali resistance, superior water resistance, and good resolubility, making it an ideal choice for high-performance graphic arts applications.[4][5][6][7] This guide details the physicochemical properties, binding mechanism, and formulation methodologies associated with Joncryl® 586.

Core Physicochemical Properties

Joncryl® 586 is characterized by its mid-range molecular weight and specific acid value, which dictates its solubility and interaction with pigments and substrates. The styrene component contributes to its strength and film-forming nature, while the acrylic acid component enhances adhesion and allows for its solubility in alkaline water systems.[1]

Table 1: Quantitative Properties of Joncryl® 586

| Property | Value | Unit |

| Molecular Weight (Mw) | 4,600[1][8] - 5,700[9] | g/mol |

| Acid Number | 108[8][10] - 110[1] | mg KOH/g |

| Glass Transition Temp. (Tg) | 60[8][10] - 66[1][9] | °C |

| Softening Point (Ring & Ball) | ~115 | °C |

| Physical Form | Clear Solid Flakes / Resin | - |

| Chemical Family | Styrene-Acrylic Copolymers | - |

Mechanism of Action as a Polymeric Binder

Joncryl® 586 functions as a binder and dispersant through a process of neutralization and subsequent film formation. The carboxylic acid groups along the acrylic backbone are insoluble in neutral water. By adding an alkali, typically a volatile amine like ammonia (B1221849) or dimethylethanolamine (DMEA), these acid groups are neutralized, rendering the polymer soluble and allowing it to function in an aqueous system.

When used in a pigment dispersion, the solubilized resin wraps around pigment particles. Upon drying, the water and volatile amine evaporate, causing the pH to drop. This renders the Joncryl® 586 resin insoluble once more, locking the pigment particles in a durable, water-resistant, and continuous polymer film that adheres to the substrate.

Caption: Film formation process of Joncryl® 586.

Experimental Protocols: Formulation Procedures

The following sections provide detailed methodologies for preparing a Joncryl® 586 solution and its use in example formulations, adapted from technical datasheets.[6] These serve as a starting point for laboratory-scale preparation.

Joncryl® 586 is supplied as a solid resin and must first be dissolved in an alkaline aqueous solution to be used. This solution is often referred to as a "resin cut."

Materials & Equipment:

-

Joncryl® 586 solid resin flakes

-

Deionized Water

-

n-Propanol (co-solvent)

-

Ammonia (28% solution) or DMEA (neutralizing agent)

-

Laboratory Beaker

-

Overhead Stirrer with propeller blade

-

Heating mantle and temperature probe

-

pH meter

Protocol:

-

Equip the beaker with the overhead stirrer.

-

Add deionized water, n-propanol, and ammonia to the beaker.

-

Begin agitation. While stirring, slowly add the Joncryl® 586 flakes to the vortex to prevent clumping.

-

Gently heat the mixture to 40-50°C to aid dissolution. Do not exceed 60°C.

-

Continue stirring until all resin flakes are completely dissolved, resulting in a clear or slightly hazy solution.

-

Allow the solution to cool to room temperature.

-

Measure the pH and viscosity. Adjust with small amounts of water or ammonia if necessary to meet target specifications. A typical target pH is around 8.5.[6]

Caption: Step-by-step process for dissolving Joncryl® 586 resin.

This formulation demonstrates the use of the prepared Joncryl® 586 solution as a binder in a protective overprint varnish.

Table 2: Example OPV Formulation

| Component | Parts by Weight | Purpose |

| Joncryl® 586 Solution (from 4.1) | 30.0 | Primary Binder, Alkali & Water Resistance |

| Joncryl® 537 | 54.0 | Film-forming Emulsion, enhances water resistance |

| DEGBE (Diethylene glycol butyl ether) | 4.0 | Coalescing Solvent |

| PE Wax Emulsion | 5.0 | Slip, Rub & Scratch Resistance |

| Defoamer | 0.5 | Process Aid, Prevents Foam |

| Water | 6.5 | Diluent, Viscosity Control |

| Total | 100.0 | - |

Protocol:

-

To a suitably sized vessel under agitation, add the Joncryl® 586 solution.

-

Sequentially add the Joncryl® 537 emulsion, DEGBE, PE wax emulsion, and defoamer, allowing each component to mix thoroughly before adding the next.

-

Add the final portion of water to adjust the viscosity.

-

Continue mixing for 15-20 minutes to ensure a homogeneous mixture.

Applications & Performance Benefits

Joncryl® 586 is primarily engineered for water-based systems where resistance to alkaline substances is critical.

-

Printing Inks: Used in flexographic and gravure inks for packaging, especially for products that may be exposed to alkaline contents (e.g., soap packaging).[2][6]

-

Overprint Varnishes: Provides a durable, high-gloss, protective layer with excellent water and wet block resistance.[4][6]

-

Pigment Dispersions: Functions as an effective dispersant for organic pigments and carbon black, contributing to good color development and stability.[4][10]

The primary benefits derived from using Joncryl® 586 as a binder include its ability to improve alkali resistance while maintaining good ink transfer and resolubility on the press, a crucial balance for efficient printing operations.[3][4]

References

- 1. Joncryl 586|Styrene-Acrylic Resin for Research [benchchem.com]

- 2. explore.azelis.com [explore.azelis.com]

- 3. specialchem.com [specialchem.com]

- 4. specialchem.com [specialchem.com]

- 5. products.basf.com [products.basf.com]

- 6. xtgchem.cn [xtgchem.cn]

- 7. basf.com [basf.com]

- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 9. basf.com [basf.com]

- 10. insights.basf.com [insights.basf.com]

The Pivotal Role of Carboxylic Acid Groups in Joncryl 586: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Joncryl 586, a styrene-acrylic resin, is a critical component in the formulation of water-based inks and overprint varnishes. Its performance is intrinsically linked to the functionality of its carboxylic acid groups. This technical guide provides an in-depth exploration of these functionalities, offering insights into their impact on the resin's physicochemical properties and its application performance.

Core Properties of Joncryl 586

Joncryl 586 is a low-acid, alkali-soluble acrylic resin.[1][2][3] It is a copolymer synthesized from styrene (B11656) and acrylic acid monomers, which provides a balance of mechanical strength from the styrene component and enhanced adhesion and flexibility from the acrylic counterpart.[4] Key physicochemical properties of Joncryl 586 are summarized in Table 1.

| Property | Value | Unit |

| Molecular Weight (Mw) | ~4,600 | g/mol |

| Acid Number | 108 - 110 | mg KOH/g |

| Glass Transition Temperature (Tg) | 60 - 66 | °C |

| Appearance | Clear Solid Resin | - |

| Non-volatile content | ~97 | % |

Table 1: Physicochemical Properties of Joncryl 586. [1][2][5]

The Multifaceted Functionality of Carboxylic Acid Groups

The pendant carboxylic acid (-COOH) groups along the polymer chain are the primary drivers of Joncryl 586's functionality. These groups are instrumental in dictating the resin's behavior in solution and in the final cured film.

Alkali Solubility and Viscosity Control

The carboxylic acid groups render Joncryl 586 soluble in alkaline solutions. Upon neutralization with an alkali, such as ammonia (B1221849) or an amine, the acidic protons are abstracted, forming carboxylate anions (-COO⁻). The electrostatic repulsion between these negatively charged groups along the polymer backbone causes the polymer chain to uncoil and extend, leading to an increase in viscosity. This phenomenon is crucial for controlling the rheology of water-based formulations. The viscosity of a Joncryl 586 solution can be tailored by adjusting the solids level and the pH.[6] For instance, a solution of Joncryl 586 neutralized with ammonia to a pH of 8.5 exhibits a significant increase in viscosity.

dot

Caption: Neutralization and Viscosity Increase of Joncryl 586.

Adhesion Promotion

The carboxylic acid groups in Joncryl 586 contribute to its excellent adhesion to a variety of substrates. These polar groups can form hydrogen bonds with surfaces that contain hydroxyl or other polar functionalities, such as paper and some plastics. This interaction at the interface enhances the binding of the ink or varnish to the substrate. The presence of acrylic acid in acrylic pressure-sensitive adhesives has been shown to improve interfacial adhesion.

Crosslinking for Enhanced Performance

The carboxylic acid groups serve as reactive sites for crosslinking, which significantly enhances the performance properties of the final coating, such as water and chemical resistance.[7] One common class of crosslinkers for carboxylic acid-functional resins is polyfunctional aziridines. The reaction is acid-catalyzed, where the active hydrogen on the carboxylic acid group reacts with the nitrogen of the aziridine (B145994) ring, causing the ring to open and form a stable covalent bond. This creates a durable, crosslinked network within the coating.

dot

Caption: Crosslinking Mechanism of Joncryl 586 with Polyfunctional Aziridine.

The addition of polyfunctional aziridines to formulations containing Joncryl 586 can lead to faster cure times and improved resistance to abrasion and chemicals.[7]

Experimental Protocols

Determination of Acid Number (Based on ASTM D4662)

The acid number is a measure of the amount of free carboxylic acid groups in the resin and is a critical quality control parameter.

Objective: To determine the acid number of Joncryl 586 by titration.

Materials:

-

Joncryl 586 sample

-

Toluene (B28343) and ethyl alcohol mixture (2:1 v/v)

-

Phenolphthalein (B1677637) indicator solution

-

Standardized 0.1 M potassium hydroxide (B78521) (KOH) in ethanol

-

250 mL Erlenmeyer flask

-

Burette

-

Analytical balance

Procedure:

-

Accurately weigh an appropriate amount of Joncryl 586 (e.g., 6-8 grams for an expected acid number less than 7) into a 250 mL Erlenmeyer flask.[8]

-

Add 100 mL of the toluene and ethyl alcohol mixture to the flask to dissolve the sample.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized 0.1 M alcoholic KOH solution at room temperature until the first permanent pink color is observed.[1][8]

-

Record the volume of KOH solution used.

-

Perform a blank titration using the same procedure without the Joncryl 586 sample.

-

Calculate the acid number using the following formula:

Acid Number (mg KOH/g) = [((A - B) * N * 56.1) / W]

Where:

-

A = volume of KOH solution used for the sample (mL)

-

B = volume of KOH solution used for the blank (mL)

-

N = normality of the alcoholic KOH solution

-

W = weight of the Joncryl 586 sample (g)

-

56.1 = molecular weight of KOH ( g/mol )

-

dot

Caption: Workflow for Acid Number Determination.

Monitoring Crosslinking by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the curing process of Joncryl 586 by observing changes in the characteristic absorption bands of the functional groups involved in the reaction.

Objective: To qualitatively and semi-quantitatively monitor the consumption of carboxylic acid groups and the formation of new bonds during crosslinking.

Procedure:

-

Sample Preparation: Prepare a formulation of Joncryl 586 with the chosen crosslinker. Cast a thin film of the formulation onto an appropriate substrate (e.g., a KBr pellet or an ATR crystal).

-

Initial Spectrum: Obtain an FTIR spectrum of the uncured film. Identify the characteristic absorption bands:

-

Carboxylic Acid C=O stretch: around 1700-1725 cm⁻¹

-

Carboxylic Acid O-H stretch (broad): around 2500-3300 cm⁻¹

-

-

Curing and Spectral Acquisition: Cure the film under the desired conditions (e.g., at a specific temperature or under UV light). Acquire FTIR spectra at regular intervals during the curing process.

-

Data Analysis:

-

Monitor the decrease in the intensity of the carboxylic acid C=O and O-H stretching bands, which indicates the consumption of the -COOH groups.

-

Look for the appearance of new absorption bands corresponding to the newly formed linkages (e.g., ester or amide bonds), which will appear at different wavenumbers.

-

For a semi-quantitative analysis, the area of the characteristic peaks can be integrated and plotted against time to determine the reaction kinetics. The percent conversion can be calculated based on the change in the peak area of the reacting functional group.

-

dot

Caption: Experimental Workflow for FTIR Monitoring of Curing.

Formulation and Troubleshooting

When formulating with Joncryl 586, several factors related to its carboxylic acid functionality should be considered to avoid common issues.

| Common Issue | Potential Cause | Troubleshooting Steps |

| Poor Ink Transfer | High viscosity due to excessive neutralization; Incompatibility with other formulation components. | Adjust pH to optimize viscosity; Ensure compatibility of all components. |

| Poor Water Resistance | Incomplete crosslinking; Insufficient amount of crosslinker. | Ensure proper curing conditions (time, temperature); Optimize crosslinker concentration. |

| Foaming | Entrapment of air during mixing, especially at high pH where viscosity is high. | Use a defoamer; Optimize mixing speed and technique. |

| Poor Adhesion | Substrate surface energy; Improper formulation balance. | Consider surface treatment of the substrate; Adjust the formulation to enhance wetting and interaction. |

Table 2: Troubleshooting Guide for Joncryl 586 Formulations. [9][10][11][12]

Conclusion

The carboxylic acid groups in Joncryl 586 are fundamental to its performance in water-based systems. They provide a mechanism for alkali solubility and viscosity control, enhance adhesion to various substrates, and offer reactive sites for crosslinking to build durable and resistant coatings. A thorough understanding of these functionalities, coupled with appropriate analytical techniques and formulation strategies, is essential for leveraging the full potential of Joncryl 586 in the development of high-performance inks and overprint varnishes.

References

- 1. infinitalab.com [infinitalab.com]

- 2. scribd.com [scribd.com]

- 3. specialchem.com [specialchem.com]

- 4. Joncryl 586|Styrene-Acrylic Resin for Research [benchchem.com]

- 5. basf.com [basf.com]

- 6. xtgchem.cn [xtgchem.cn]

- 7. APPLICATIONS [polyaziridineglobal.com]

- 8. matestlabs.com [matestlabs.com]

- 9. starcolor-ink.com [starcolor-ink.com]

- 10. starcolor-ink.com [starcolor-ink.com]

- 11. scribd.com [scribd.com]

- 12. Common problems and solutions of water-based ink printing | Manufacturer in china【Tianshiwax】 [tianswax.com]

Methodological & Application

Application Notes and Protocols: Joncryl 586 as a Compatibilizer in PLA Blends

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a promising material for a wide range of applications, including in the biomedical and pharmaceutical fields. However, PLA's inherent brittleness and poor toughness can limit its use in applications requiring flexibility and durability. Blending PLA with other polymers is a common strategy to enhance its properties, but this often results in immiscible blends with poor interfacial adhesion and, consequently, suboptimal mechanical performance.

Joncryl 586, a solid flake styrene-acrylic resin, serves as an effective compatibilizer for PLA blends.[1] Its utility stems from the reactivity of its carboxylic acid functional groups. With a weight-average molecular weight (Mw) of approximately 4,600 g/mol and an acid number of around 108 mg KOH/g, Joncryl 586 possesses a high concentration of reactive sites that can form covalent bonds with the terminal hydroxyl and carboxyl groups of PLA and other polyesters.[1] This in-situ reactive compatibilization leads to the formation of graft copolymers at the interface between the polymer phases, reducing interfacial tension, improving adhesion, and leading to a more stable and refined morphology. The result is a significant enhancement in the mechanical performance of the blend, particularly in terms of toughness and ductility.

These application notes provide a comprehensive overview of the use of Joncryl 586 as a compatibilizer in PLA blends, including its mechanism of action, effects on material properties, and detailed protocols for blend preparation and characterization.

Mechanism of Action

Joncryl 586 functions as a reactive compatibilizer through the esterification reaction between its carboxylic acid groups and the terminal hydroxyl and carboxyl groups of PLA and the blend partner. This reaction, which occurs during melt processing, creates graft copolymers that act as surfactants at the interface, reducing interfacial tension and promoting better adhesion between the phases.

Caption: Chemical reaction pathway of Joncryl 586 with PLA.

Effects on PLA Blend Properties

The addition of Joncryl 586 to PLA blends leads to significant improvements in their mechanical, thermal, and morphological properties.

Mechanical Properties

The most notable effect of Joncryl 586 is the enhancement of the ductility and toughness of PLA blends. The improved interfacial adhesion allows for more efficient stress transfer between the polymer phases, preventing premature failure at the interface. This results in a significant increase in elongation at break and impact strength.

Table 1: Effect of Joncryl on Mechanical Properties of PLA/PCL Blends (70/30 wt%) [2]

| Joncryl Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 | 35.4 ± 1.2 | 1.8 ± 0.1 | 15 ± 2 |

| 0.1 | 34.8 ± 1.5 | 1.7 ± 0.1 | 25 ± 3 |

| 0.3 | 33.5 ± 1.3 | 1.6 ± 0.2 | 45 ± 4 |

| 0.5 | 32.1 ± 1.8 | 1.5 ± 0.1 | 80 ± 5 |

Table 2: Effect of Joncryl on Mechanical Properties of PLA/PEG Blends (70/30 wt%) [2]

| Joncryl Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 | 40.2 ± 1.4 | 2.0 ± 0.1 | 10 ± 1 |

| 0.1 | 42.5 ± 1.6 | 2.1 ± 0.1 | 18 ± 2 |

| 0.3 | 45.1 ± 1.3 | 2.2 ± 0.2 | 25 ± 3 |

| 0.5 | 48.3 ± 1.9 | 2.4 ± 0.1 | 35 ± 4 |

Thermal Properties

The addition of Joncryl 586 can have a modest effect on the thermal properties of PLA blends. The glass transition temperature (Tg) of PLA may show a slight shift, indicating some level of interaction between the components. The melting temperature (Tm) and crystallization behavior can also be influenced by the improved compatibility and the presence of the graft copolymer at the interface.